N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
CAS No.: 1448121-87-6
Cat. No.: VC4241769
Molecular Formula: C13H16F3N3O
Molecular Weight: 287.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448121-87-6 |
|---|---|
| Molecular Formula | C13H16F3N3O |
| Molecular Weight | 287.286 |
| IUPAC Name | N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide |
| Standard InChI | InChI=1S/C13H16F3N3O/c14-13(15,16)11-6-8-19(18-11)9-7-17-12(20)10-4-2-1-3-5-10/h1-2,6,8,10H,3-5,7,9H2,(H,17,20) |
| Standard InChI Key | ZIMZDNURRDWNET-UHFFFAOYSA-N |
| SMILES | C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Introduction
Overview of the Compound
Chemical Name: N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
Structure Highlights:
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Contains a trifluoromethyl group attached to a pyrazole ring, which is often associated with enhanced biological activity.
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The cyclohex-3-enecarboxamide moiety suggests potential rigidity and hydrophobic interactions in biological systems.
Potential Applications
Although specific studies on this compound are unavailable, similar compounds with pyrazole and trifluoromethyl groups have been explored for the following applications:
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Pharmacological Activities:
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Anticancer: Pyrazole derivatives have shown cytotoxic effects against cancer cell lines by inhibiting enzymes like kinases or inducing apoptosis.
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Anti-inflammatory: Trifluoromethylated pyrazoles can inhibit inflammation pathways such as COX or 5-lipoxygenase.
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Antimicrobial: Compounds with similar structures have demonstrated activity against bacterial and fungal pathogens.
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Drug Design:
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The trifluoromethyl group improves bioavailability and receptor binding affinity.
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The amide linkage provides hydrogen bonding potential, enhancing target specificity.
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Analytical Techniques for Characterization
To study this compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms molecular structure (e.g., ¹H, ¹³C). |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns. |
| IR Spectroscopy | Identifies functional groups (e.g., amide C=O stretch). |
| X-ray Crystallography | Provides detailed 3D molecular structure. |
| HPLC/GC | Assesses purity and stability. |
Hypothetical Biological Studies
If this compound were to be studied, researchers might focus on:
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In Vitro Assays:
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Cytotoxicity tests against cancer cell lines (e.g., MCF-7, HeLa).
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Enzyme inhibition assays for targets like COX or kinases.
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In Silico Studies:
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Molecular docking to predict binding affinity with biological targets.
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ADME (Absorption, Distribution, Metabolism, Excretion) profiling using computational tools.
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In Vivo Studies:
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Efficacy testing in animal models for diseases such as cancer or inflammation.
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Toxicity studies to determine safety margins.
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